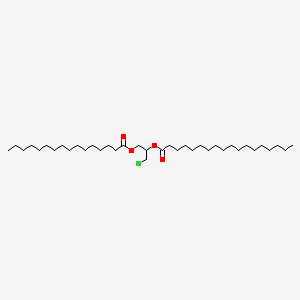

![molecular formula C14H14O2 B562241 4-苄氧基-[7-13C]苄醇 CAS No. 680182-18-7](/img/structure/B562241.png)

4-苄氧基-[7-13C]苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

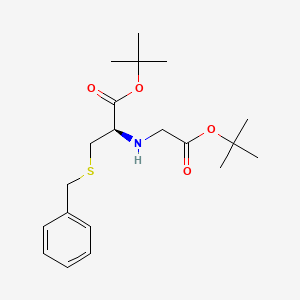

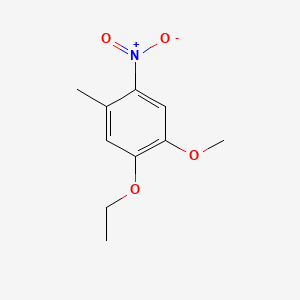

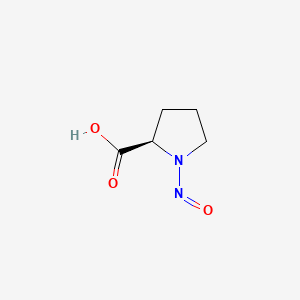

4-Benzyloxybenzyl alcohol is a benzyl ether . It has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol .

Synthesis Analysis

The synthesis of benzylic alcohols, such as 4-Benzyloxybenzyl alcohol, can be achieved through C–H oxidation . This process involves the selective synthesis of benzylic alcohols employing bis (methanesulfonyl) peroxide as an oxidant . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .

Molecular Structure Analysis

The IUPAC name for 4-Benzyloxybenzyl alcohol is (4-phenylmethoxyphenyl)methanol . The InChI string is InChI=1S/C14H14O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The Canonical SMILES string is C1=CC=C (C=C1)COC2=CC=C (C=C2)CO .

Chemical Reactions Analysis

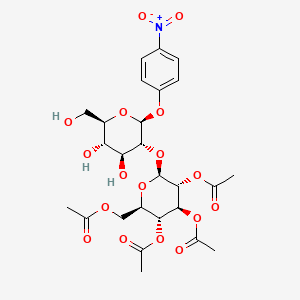

4-Benzyloxybenzyl alcohol has been used in the synthesis of 13C-labelled derivatives of the isoflavonoid phytoestrogens, genistein, biochanin A, daidzein, and formononetin .

Physical And Chemical Properties Analysis

4-Benzyloxybenzyl alcohol has a molecular weight of 214.26 g/mol . The density of a similar compound, 4-Benzyloxybenzyl alcohol, is 1.1±0.1 g/cm3 . The boiling point is 371.9±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

科学研究应用

Organic Synthesis

4-Benzyloxy-[7-13C]benzyl Alcohol serves as a precursor in the synthesis of complex organic molecules. Its transformation into benzaldehyde is a fundamental reaction in organic chemistry, which is widely used in the production of natural products, agricultural chemicals, and fine chemicals .

Electrocatalysis

This compound is utilized in electrocatalytic processes, particularly in the electrochemical anodic oxidation of benzyl alcohol to benzaldehyde. This method is valued for its sustainability, as it avoids the use of external oxidants or reducing agents, achieving atom economy and reducing pollution .

Isotopic Labeling

The carbon-13 isotope in 4-Benzyloxy-[7-13C]benzyl Alcohol is used for isotopic labeling, which is crucial in NMR spectroscopy. This allows for the tracing of the compound’s incorporation into various molecular frameworks, providing insights into reaction mechanisms and molecular structures .

Catalysis Research

In catalysis science, 4-Benzyloxy-[7-13C]benzyl Alcohol is used to study the performance of catalysts, such as Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC). These catalysts have shown excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde, with high conversion rates and selectivity .

Additive Manufacturing

The compound is involved in the development of new materials for 3D printing technology. It’s used in the fabrication of catalysts with immobilization and recyclability properties, which can be applied in various manufacturing processes .

Pharmaceutical Research

4-Benzyloxy-[7-13C]benzyl Alcohol is used in the synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens. These derivatives are important in pharmaceutical research, particularly in the study of hormone-like effects and their potential therapeutic applications .

Environmental Chemistry

The compound’s role in oxidant-free electrochemical processes makes it significant in environmental chemistry. It contributes to the development of green chemistry protocols that minimize the use of hazardous reagents and promote sustainable industrial practices .

Material Science

In material science, 4-Benzyloxy-[7-13C]benzyl Alcohol is used to investigate the crystallinity of materials through techniques like Powder X-ray diffraction (PXRD). This helps in understanding the material properties and their applications in various fields .

作用机制

While the specific mechanism of action for 4-Benzyloxybenzyl alcohol is not mentioned, benzylic compounds are often targeted by enzymes due to their relatively low bond dissociation energy (BDE) of around 90 kcal·mol –1 . This makes them desirable for the diversification of small molecule drug candidates and the identification of metabolites .

安全和危害

属性

IUPAC Name |

(4-phenylmethoxyphenyl)(113C)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIVOHKFYSBPE-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH2]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661805 |

Source

|

| Record name | [4-(Benzyloxy)phenyl](~13~C)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-[7-13C]benzyl Alcohol | |

CAS RN |

680182-18-7 |

Source

|

| Record name | [4-(Benzyloxy)phenyl](~13~C)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

ethan-1-one](/img/structure/B562176.png)